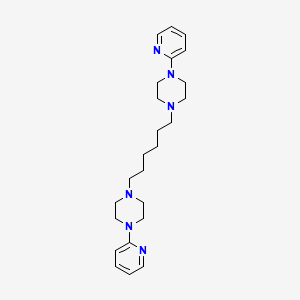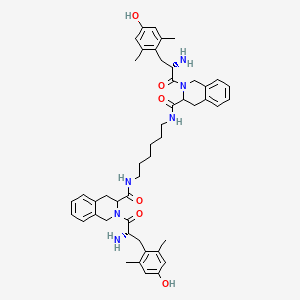
1,6-bis-(Dmt-Tic-amino)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-bis-(Dmt-Tic-amino)hexane is a small molecular drug known for its potent pharmacophoric properties as a delta- and mu-opioid receptor antagonist . This compound has been investigated for its potential therapeutic applications, particularly in the field of pain management and opioid receptor research .
Preparation Methods
The synthesis of 1,6-bis-(Dmt-Tic-amino)hexane involves multiple steps, typically starting with the preparation of the Dmt-Tic (Dmt-Tic) pharmacophore. The synthetic route includes the following steps:
Formation of Dmt-Tic: The Dmt-Tic pharmacophore is synthesized through a series of chemical reactions involving the coupling of specific amino acids and protecting groups.
Coupling with Hexane: The Dmt-Tic pharmacophore is then coupled with a hexane backbone through amide bond formation, resulting in the final compound, this compound.
Chemical Reactions Analysis
1,6-bis-(Dmt-Tic-amino)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-bis-(Dmt-Tic-amino)hexane has several scientific research applications, including:
Mechanism of Action
1,6-bis-(Dmt-Tic-amino)hexane exerts its effects by binding to delta- and mu-opioid receptors, acting as an antagonist. This binding inhibits the activation of these receptors, thereby blocking the effects of opioid agonists. The molecular targets involved include the delta-opioid receptor (OPRD1) and the mu-opioid receptor (OPRM1) . The pathways affected by this compound include the inhibition of opioid receptor signaling and the prevention of receptor desensitization .
Comparison with Similar Compounds
1,6-bis-(Dmt-Tic-amino)hexane is unique due to its dual antagonistic activity on both delta- and mu-opioid receptors. Similar compounds include:
Naloxone: A well-known opioid receptor antagonist primarily targeting mu-opioid receptors.
Naltrexone: Another opioid receptor antagonist with activity on both delta- and mu-opioid receptors.
Buprenorphine: A partial agonist at mu-opioid receptors and an antagonist at delta-opioid receptors.
Compared to these compounds, this compound offers a unique pharmacophoric structure and dual receptor antagonism, making it a valuable tool in opioid receptor research .
Properties
Molecular Formula |
C48H60N6O6 |
|---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C48H60N6O6/c1-29-19-37(55)20-30(2)39(29)25-41(49)47(59)53-27-35-15-9-7-13-33(35)23-43(53)45(57)51-17-11-5-6-12-18-52-46(58)44-24-34-14-8-10-16-36(34)28-54(44)48(60)42(50)26-40-31(3)21-38(56)22-32(40)4/h7-10,13-16,19-22,41-44,55-56H,5-6,11-12,17-18,23-28,49-50H2,1-4H3,(H,51,57)(H,52,58)/t41-,42-,43?,44?/m0/s1 |
InChI Key |
VJIXEMXKNBJTQB-GCGBLBKRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


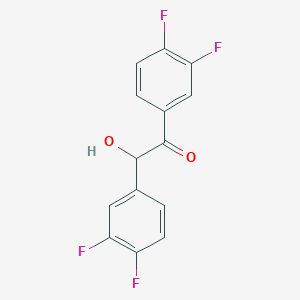
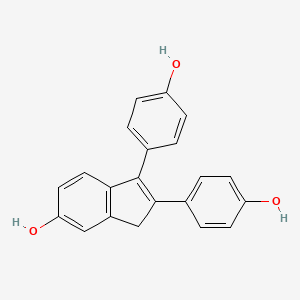
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)

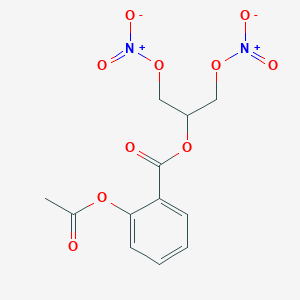
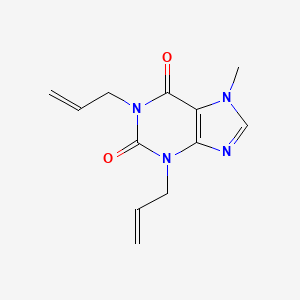
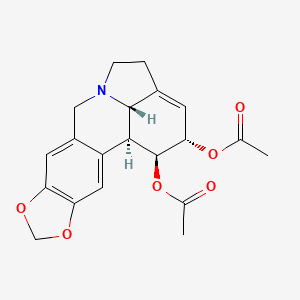
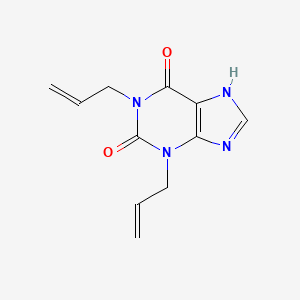
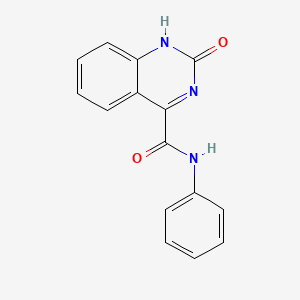
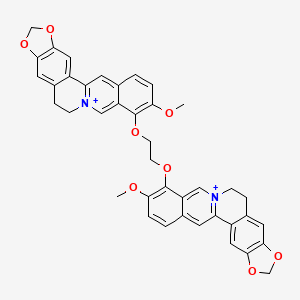
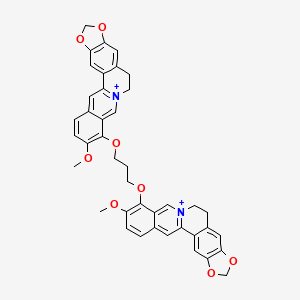
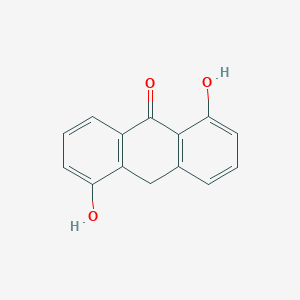
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
